molecular formula C14H14FN B14311370 N-Benzyl-3-fluoro-N-methylaniline CAS No. 113734-42-2

N-Benzyl-3-fluoro-N-methylaniline

Cat. No.: B14311370
CAS No.: 113734-42-2
M. Wt: 215.27 g/mol
InChI Key: LHEXQSNVSDFVSB-UHFFFAOYSA-N
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Description

N-Benzyl-3-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a benzyl group, a fluorine atom at the third position of the benzene ring, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-fluoro-N-methylaniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).

    Nitration: The resulting compound undergoes nitration to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as iron in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-fluoro-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N-Benzyl-3-fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-fluoro-N-methylaniline involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The benzyl group may enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-methylaniline
  • N-Benzyl-3-fluoroaniline
  • N-Benzyl-4-fluoro-N-methylaniline

Uniqueness

N-Benzyl-3-fluoro-N-methylaniline is unique due to the specific positioning of the fluorine atom and the combination of benzyl and methyl groups. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds .

Properties

113734-42-2

Molecular Formula

C14H14FN

Molecular Weight

215.27 g/mol

IUPAC Name

N-benzyl-3-fluoro-N-methylaniline

InChI

InChI=1S/C14H14FN/c1-16(11-12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-10H,11H2,1H3

InChI Key

LHEXQSNVSDFVSB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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